molecular formula C20H22O6 B14491195 Butanedioic acid, 2,3-dihydroxy-2,3-diphenyl-, diethyl ester CAS No. 64256-90-2

Butanedioic acid, 2,3-dihydroxy-2,3-diphenyl-, diethyl ester

Cat. No.: B14491195
CAS No.: 64256-90-2
M. Wt: 358.4 g/mol
InChI Key: DZFFJXRJCQTVIY-UHFFFAOYSA-N
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Description

Butanedioic acid, 2,3-dihydroxy-2,3-diphenyl-, diethyl ester is a chemical compound with the molecular formula C18H20O6 It is a diethyl ester derivative of butanedioic acid, featuring two hydroxy groups and two phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butanedioic acid, 2,3-dihydroxy-2,3-diphenyl-, diethyl ester typically involves the esterification of butanedioic acid derivatives. One common method is the reaction of butanedioic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous esterification processes using large-scale reactors. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Butanedioic acid, 2,3-dihydroxy-2,3-diphenyl-, diethyl ester undergoes various chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to form carbonyl compounds.

    Reduction: The ester groups can be reduced to alcohols.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Electrophilic reagents like bromine or nitric acid can be used for aromatic substitution.

Major Products Formed

    Oxidation: Formation of diketones or quinones.

    Reduction: Formation of diols or alcohols.

    Substitution: Formation of brominated or nitrated aromatic compounds.

Scientific Research Applications

Butanedioic acid, 2,3-dihydroxy-2,3-diphenyl-, diethyl ester has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of butanedioic acid, 2,3-dihydroxy-2,3-diphenyl-, diethyl ester involves its interaction with specific molecular targets. The hydroxy and ester groups can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing biochemical pathways. The phenyl groups may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Butanedioic acid, 2,3-dihydroxy-, dimethyl ester: A similar ester derivative with methyl groups instead of ethyl groups.

    Butanedioic acid, 2,3-dihydroxy-, diethyl ester: Lacks the phenyl groups present in the target compound.

    Tartaric acid derivatives: Compounds with similar hydroxy and ester functionalities.

Uniqueness

Butanedioic acid, 2,3-dihydroxy-2,3-diphenyl-, diethyl ester is unique due to the presence of both hydroxy and phenyl groups, which impart distinct chemical properties and reactivity. This combination of functional groups makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

64256-90-2

Molecular Formula

C20H22O6

Molecular Weight

358.4 g/mol

IUPAC Name

diethyl 2,3-dihydroxy-2,3-diphenylbutanedioate

InChI

InChI=1S/C20H22O6/c1-3-25-17(21)19(23,15-11-7-5-8-12-15)20(24,18(22)26-4-2)16-13-9-6-10-14-16/h5-14,23-24H,3-4H2,1-2H3

InChI Key

DZFFJXRJCQTVIY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C1=CC=CC=C1)(C(C2=CC=CC=C2)(C(=O)OCC)O)O

Origin of Product

United States

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